2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound that features both a benzo[d][1,3]dioxole and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one typically involves the condensation of a benzo[d][1,3]dioxole derivative with a pyrimidinone precursor. One common method involves the reaction of piperonal with a suitable pyrimidinone under basic conditions, often using sodium hydride or potassium carbonate as the base, and dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets within cells. For instance, it can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of certain signaling pathways that regulate cell death and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)piperidine
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
89508-86-1 |
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Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8N2O4/c14-9-4-10(15)13-11(12-9)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15) |
InChI Key |
ZPIQRXQODZZIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC(=O)N3)O |
Origin of Product |
United States |
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